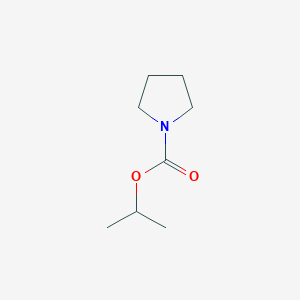
1-Pyrrolidinecarboxylic acid isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarboxylic acid isopropyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and isopropyl alcohol. The compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
1-Pyrrolidinecarboxylic acid isopropyl ester can be synthesized through several methods:
-
Esterification Reaction: : This is a common method where 1-pyrrolidinecarboxylic acid reacts with isopropyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .
-
Industrial Production: : On an industrial scale, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
1-Pyrrolidinecarboxylic acid isopropyl ester undergoes various chemical reactions:
-
Hydrolysis: : In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-pyrrolidinecarboxylic acid and isopropyl alcohol .
-
Reduction: : The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) .
-
Substitution: : The ester group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of different derivatives .
Scientific Research Applications
1-Pyrrolidinecarboxylic acid isopropyl ester has several applications in scientific research:
-
Medicinal Chemistry: : The compound is used as a building block in the synthesis of various bioactive molecules. Its pyrrolidine ring is a versatile scaffold that can be modified to enhance the biological activity of drug candidates .
-
Biological Studies: : The ester is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
-
Industrial Applications: : In the industry, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-pyrrolidinecarboxylic acid isopropyl ester involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
-
Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid isopropyl ester can be compared with other similar compounds:
-
Pyrrolidine Derivatives: : Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities .
-
Esters: : Other esters like ethyl acetate and methyl butyrate have different alkyl groups attached to the ester functional group, leading to variations in their physical and chemical properties .
Properties
CAS No. |
5327-22-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
propan-2-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-7(2)11-8(10)9-5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
XQEPLYLEYBCDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


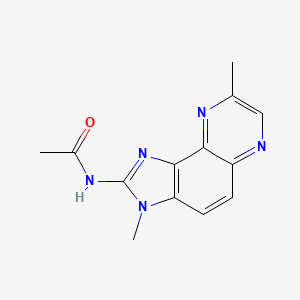
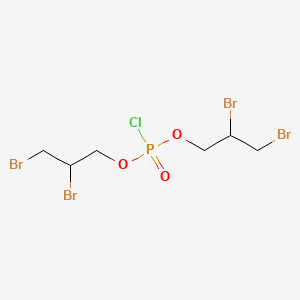




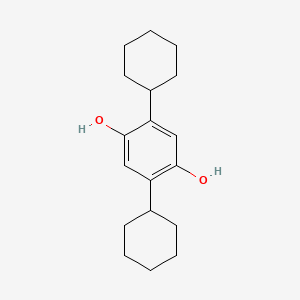

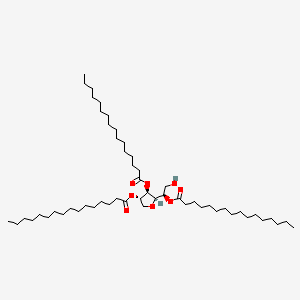

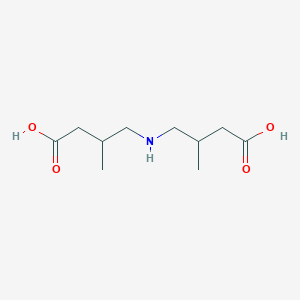
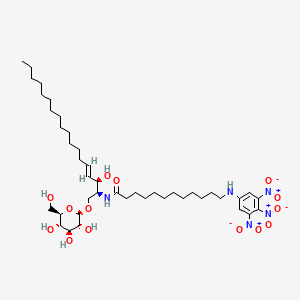

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
